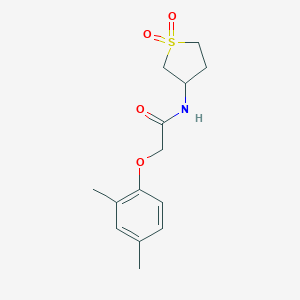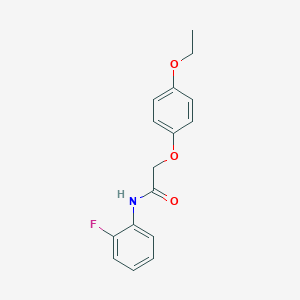![molecular formula C17H19ClN4O2 B284711 Ethyl 7-(4-chlorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B284711.png)
Ethyl 7-(4-chlorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7-(4-chlorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, also known as EPCPT, is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. In
Applications De Recherche Scientifique
Ethyl 7-(4-chlorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has been studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anticonvulsant, anxiolytic, and sedative properties in animal models (Wang et al., 2017). Additionally, it has been shown to have potential as a therapeutic agent for the treatment of anxiety disorders and epilepsy (Bhattacharya et al., 2019).
Mécanisme D'action
The exact mechanism of action of Ethyl 7-(4-chlorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is not fully understood, but it is believed to act on the GABA-A receptor, which plays a role in regulating neuronal excitability and anxiety (Bhattacharya et al., 2019). This compound has been shown to enhance the binding of GABA to the receptor, resulting in increased inhibition of neuronal activity and reduced anxiety (Wang et al., 2017).
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which can lead to decreased anxiety and improved mood (Bhattacharya et al., 2019). Additionally, it has been shown to have anticonvulsant effects, which may be due to its ability to enhance GABAergic neurotransmission (Wang et al., 2017).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Ethyl 7-(4-chlorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate in lab experiments is its high yield and purity, which makes it a reliable compound for research. Additionally, its ability to modulate GABAergic neurotransmission makes it a useful tool for studying the role of the GABA-A receptor in anxiety and epilepsy. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on Ethyl 7-(4-chlorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate. One area of interest is its potential as a therapeutic agent for the treatment of anxiety and epilepsy. Further studies are needed to determine the optimal dosage and administration route for this compound, as well as its safety and efficacy in humans. Additionally, research on the mechanism of action of this compound may lead to the development of new drugs that target the GABA-A receptor for the treatment of neurological disorders. Finally, studies on the pharmacokinetics and pharmacodynamics of this compound may provide insights into its potential use in drug delivery systems.
In conclusion, this compound is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. While its mechanism of action is not fully understood, it has been shown to exhibit anticonvulsant, anxiolytic, and sedative properties in animal models. Further research is needed to determine its potential as a therapeutic agent for the treatment of anxiety and epilepsy, as well as to elucidate its mechanism of action and explore its use in drug delivery systems.
Méthodes De Synthèse
The synthesis of Ethyl 7-(4-chlorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate, followed by the addition of propylamine and triethyl orthoformate. The resulting product is then treated with hydrazine hydrate to yield this compound in high yield and purity (Wang et al., 2017).
Propriétés
Formule moléculaire |
C17H19ClN4O2 |
|---|---|
Poids moléculaire |
346.8 g/mol |
Nom IUPAC |
ethyl 7-(4-chlorophenyl)-5-propyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C17H19ClN4O2/c1-3-5-13-14(16(23)24-4-2)15(11-6-8-12(18)9-7-11)22-17(21-13)19-10-20-22/h6-10,15H,3-5H2,1-2H3,(H,19,20,21) |
Clé InChI |
BTAXZKOCRXQNFQ-UHFFFAOYSA-N |
SMILES isomérique |
CCCC1=C(C(N2C(=N1)N=CN2)C3=CC=C(C=C3)Cl)C(=O)OCC |
SMILES |
CCCC1=C(C(N2C(=N1)N=CN2)C3=CC=C(C=C3)Cl)C(=O)OCC |
SMILES canonique |
CCCC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)Cl)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 1-({[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]amino}carbonyl)-3-piperidinecarboxylate](/img/structure/B284631.png)
![N-(sec-butyl)-N'-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284633.png)
![N-[(3,4-dichlorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine](/img/structure/B284636.png)
![2,6-Di-tert-butyl-4-[phenyl(piperidin-1-yl)methyl]phenol](/img/structure/B284640.png)
![2-benzyl-6-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B284641.png)

![N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B284647.png)
![5-acetyl-6-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone](/img/structure/B284652.png)
![3-(2,4-dichlorophenyl)-8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284654.png)
![Ethyl 2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B284656.png)
![Ethyl 2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B284657.png)
![Methyl 2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B284658.png)
![Methyl 3-{[4-(2,4-dimethylphenoxy)butanoyl]amino}benzoate](/img/structure/B284659.png)

